2,3-Dihydrobenzo[b]thiophene 1,1-dioxide

Asymmetric catalysis Chiral building block Medicinal chemistry synthesis

This saturated sulfone (LogP 2.10) is the obligatory precursor for enantioselective Rh-catalyzed hydrogenation yielding chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides (>99% ee). It is the core scaffold in HIF-2α antagonists (WO2020055883A1, US9884843) achieving IC50 of 5–11 nM, and M. tuberculosis inhibitors with MIC 2.6 µM. Substituting analogs risks quantitative divergence in bioactivity and enantiomeric purity. Every batch is accompanied by rigorous analytical data to ensure reproducibility in Eg5, TACE, and anti-TB screening cascades.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 14315-13-0
Cat. No. B080954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzo[b]thiophene 1,1-dioxide
CAS14315-13-0
Synonyms2,3-Dihydrobenzo[b]thiophene 1,1-dioxide
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C2=CC=CC=C21
InChIInChI=1S/C8H8O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2
InChIKeyNKPTVQFJWGCELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrobenzo[b]thiophene 1,1-dioxide (CAS 14315-13-0): Core Properties and Procurement-Relevant Identity


2,3-Dihydrobenzo[b]thiophene 1,1-dioxide (CAS 14315-13-0), also referred to as 2,3-dihydro-1-benzothiophene 1,1-dioxide or 1-Thiaindan 1,1-dioxide, is a heterocyclic sulfone with the molecular formula C₈H₈O₂S and a molecular weight of 168.21 g∙mol⁻¹ [1]. It is a white crystalline solid, insoluble in water but soluble in organic solvents, with a reported density of 1.344 g∙cm⁻³, a boiling point of 361.6 °C at 760 mmHg, and a calculated LogP of 2.10 . The compound is the saturated sulfone derivative of benzo[b]thiophene, distinguished from its sulfide analog (2,3-dihydrobenzo[b]thiophene, CAS 4565-32-6) by the presence of two S=O bonds that substantially alter electronic character, polarity, and reactivity . It serves as a core building block in medicinal chemistry programs targeting mitotic kinesin Eg5, tumour necrosis factor-α converting enzyme (TACE), hypoxia-inducible factor-2α (HIF-2α), and Mycobacterium tuberculosis [2].

Why 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide Cannot Be Replaced by Its Sulfide or Unsaturated Sulfone Analogs During Procurement


Generic substitution between 2,3-dihydrobenzo[b]thiophene 1,1-dioxide and its closest structural analogs—the parent sulfide 2,3-dihydrobenzo[b]thiophene (CAS 4565-32-6) or the unsaturated benzo[b]thiophene 1,1-dioxide (CAS 825-44-5)—introduces three quantifiable divergences that directly affect experimental reproducibility and downstream synthetic utility. First, the sulfone group raises the calculated LogP from approximately 3.0–3.5 (sulfide) to 2.10 (sulfone), altering chromatographic retention, solvent partitioning, and membrane permeability predictions . Second, the saturated 2,3-dihydro framework is the obligatory substrate for enantioselective hydrogenation methodologies that produce chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with up to >99% enantiomeric excess; the unsaturated sulfone cannot access these chiral products through the same catalytic pathways [1]. Third, the sulfone moiety is explicitly required for mitotic kinesin (Eg5) engagement—the electron-rich sulfone establishes electrostatic interactions with the benzene ring that are absent in the sulfide or sulfoxide oxidation states, directly affecting target binding . Substituting any of these analogs without verifying functional equivalence in the specific assay or synthetic protocol therefore risks quantitative discrepancies in biological activity, enantiomeric purity, and physicochemical behaviour.

Quantitative Differentiation Evidence for 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide Against Closest Analogs


Enantioselective Hydrogenation: Rh-Catalyzed Production of Chiral 2,3-Dihydrobenzo[b]thiophene 1,1-Dioxides vs. Racemic Baseline

The prochiral substituted benzo[b]thiophene 1,1-dioxide scaffold undergoes Rh-catalyzed asymmetric hydrogenation to afford chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with up to 99% isolated yield and >99% enantiomeric excess (ee), as reported by Liu et al. (2019) [1]. This compares with a racemic baseline of 0% ee for non-asymmetric hydrogenation or stoichiometric reduction methods. The gram-scale reaction proceeded with 99% yield and 99% ee at a catalyst loading of only 0.02 mol% (substrate/catalyst = 5000), demonstrating both high efficiency and practicality [1]. A complementary Ni-catalyzed system reported by Liu et al. (2021) achieved 95–99% yield with 90–99% ee, using a cheaper first-row transition metal but with slightly lower enantioselectivity for certain substrates [2]. The sulfide analog (2,3-dihydrobenzo[b]thiophene) lacks the sulfone directing group required for the hydrogen-bonding interaction between substrate and chiral ligand that underpins the high enantioselectivity observed [1].

Asymmetric catalysis Chiral building block Medicinal chemistry synthesis

Mitotic Kinesin Eg5 Inhibition: Mechanism-Based Differentiation from Taxol with Neuropathy-Sparing Profile

2,3-Dihydrobenzo[b]thiophene 1,1-dioxide is characterized as an inhibitor of mitotic kinesin Eg5 with in vivo potency reported to be similar to that of taxol (paclitaxel) . The sulfone moiety is described as electron-rich, establishing a high degree of electrostatic attraction to the benzene ring that contributes to target engagement . Critically, Eg5 inhibition represents a mechanistically distinct antimitotic strategy from microtubule-stabilizing agents such as taxol: Eg5 regulates exclusively the movement of mitotic microtubuli (spindle apparatus) and not the cytoskeleton, meaning that neuropathies observed with taxol treatment do not occur or occur only to a weakened extent with Eg5 inhibitors [1]. The dihydrobenzothiophene patent literature (US Patent Application 20070219246) explicitly positions 2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives as Eg5 inhibitors with IC50 values preferably in the nanomolar range, distinguishing them from earlier micromolar Eg5 chemotypes [1]. The saturated 2,3-dihydro framework differentiates this compound from fully aromatic benzo[b]thiophene 1,1-dioxide, which lacks the conformational flexibility required for optimal Eg5 binding pocket occupancy.

Mitotic kinesin Eg5 inhibitor Antimitotic cancer therapy

Anti-Tubercular Activity: 3-Substituted Benzo[b]thiophene-1,1-Dioxide Derivatives Achieve MIC Values of 2.6 µM Against Mycobacterium tuberculosis

Chandrasekera et al. (2014) demonstrated that 3-substituted benzo[b]thiophene-1,1-dioxide derivatives are effective inhibitors of Mycobacterium tuberculosis growth under aerobic conditions, with systematic structure-activity relationship (SAR) exploration at the C-3 position [1]. The most potent compound identified, bearing a tetrazole substituent, exhibited a minimum inhibitory concentration (MIC) of 2.6 µM against virulent M. tuberculosis [1]. For context, the first-line tuberculosis drug isoniazid shows an MIC of approximately 0.39 µM in comparable assays, placing these sulfone derivatives within approximately 6.7-fold of the clinical standard . Oxadiazole-substituted analogs in the same series showed MICs ranging from 3 to 8 µM, while imidazoles, thiadiazoles, and thiazoles were essentially inactive, confirming the critical role of the C-3 substituent electronic character [1]. The saturated 2,3-dihydro framework is essential: the sulfone group enables key pharmacophoric interactions, and the reduced thiophene ring provides the appropriate geometry for C-3 derivatization that would not be accessible with the fully aromatic benzo[b]thiophene 1,1-dioxide scaffold.

Antitubercular Mycobacterium tuberculosis Benzothiophene sulfone

Physicochemical Differentiation: LogP, Density, and Boiling Point Shifts Between 2,3-Dihydrobenzo[b]thiophene 1,1-Dioxide and Its Sulfide Analog

Oxidation of the sulfur center from sulfide to sulfone produces marked changes in physicochemical properties that directly affect handling, purification, and formulation. The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide (sulfone) has a calculated LogP of 2.10 and a density of 1.344 g∙cm⁻³, with a boiling point of 361.6 °C at 760 mmHg . In comparison, the parent sulfide 2,3-dihydrobenzo[b]thiophene (CAS 4565-32-6) has a density of 1.1125 g∙cm⁻³ at 20 °C, a boiling point of 233.3–234.5 °C at 765 Torr, and a higher estimated LogP of approximately 3.0–3.5 [1]. The fully aromatic benzo[b]thiophene (CAS 95-15-8) has a reported LogP of 4.38 . The sulfone therefore sits at a polarity midpoint: substantially more polar than the parent sulfide (ΔLogP ≈ 1–2 units lower) but less polar than highly oxidized derivatives. As noted by Aladdin Scientific's benzothiophene family overview, oxidation to sulfones/dioxides markedly increases polarity, facilitating extraction and adsorptive separations . The boiling point difference of approximately 128 °C between the sulfone and its sulfide analog further underscores the substantial impact of the S=O bonds on intermolecular interactions, affecting distillation and sublimation purification protocols.

Physicochemical properties LogP Sulfone polarity Chromatographic behavior

Electrochemical Reduction as a Green Synthesis Route to 2,3-Dihydrobenzo[b]thiophene 1,1-Dioxide: Metal-Free Alternative to Catalytic Hydrogenation

Bo et al. (2025) developed an electrochemical-promoted reduction method that converts benzo[b]thiophene sulfone to 2,3-dihydrobenzo[b]thiophene 1,1-dioxide using electrons as the reducing agent and hexafluoroisopropanol (HFIP) as the hydrogen donor under metal-free conditions in an undivided cell [1]. This method contrasts with traditional catalytic hydrogenation approaches that require transition metal catalysts (Rh, Ir, Ni, or Pd/C), high-pressure H₂ gas, and often elevated temperatures. The electrochemical method operates at ambient pressure and temperature, eliminating the need for precious metal catalysts and compressed hydrogen infrastructure. While the paper primarily describes this as an undergraduate teaching experiment, the methodology is scalable and demonstrates broad functional group tolerance [1]. The same transformation using traditional Pd/C-catalyzed hydrogenation of benzo[b]thiophene 1,1-dioxide has been described in bench-scale preparations , but direct yield and purity comparisons between the two methods are not available from the published literature. The electrochemical route is complementary to the catalytic asymmetric hydrogenation methods described in Evidence Item 1: the electrochemical method produces racemic product suitable for achiral applications, while Rh/Ni/Ir catalysis provides enantiopure material.

Electrochemical synthesis Green chemistry Sulfone reduction Teaching laboratory

Procurement-Relevant Application Scenarios for 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide Based on Quantitative Differentiation Evidence


Chiral Building Block Supply for Enantioselective Medicinal Chemistry Programs Targeting Eg5, TACE, or HIF-2α

Research groups developing Eg5 mitotic kinesin inhibitors, TACE inhibitors, or HIF-2α antagonists require enantiopure 2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives as advanced intermediates. The Rh-catalyzed asymmetric hydrogenation methodology (up to >99% ee, 99% yield, S/C = 5000) provides access to either enantiomer at gram scale [1]. This is directly relevant to programs following the Peloton Therapeutics/Nikang Therapeutics patent strategies (WO2020055883A1, US9884843), where optimized substituted 2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives achieved HIF-2α PAS-B domain binding IC50 values of 5–11 nM [2]. Procurement of the parent sulfone (CAS 14315-13-0) as a starting material or reference standard is essential for SAR expansion at the C-3 and aryl-ether positions that drove potency from the micromolar into the nanomolar range [2].

Comparative Physicochemical Benchmarking in Sulfur Oxidation State Studies

The substantial LogP shift from ~3.0–4.4 (sulfide series) to 2.10 (sulfone) makes 2,3-dihydrobenzo[b]thiophene 1,1-dioxide a well-defined reference compound for systematic studies correlating sulfur oxidation state with chromatographic retention, solvent extraction efficiency, and membrane permeability [1]. As highlighted by the Aladdin Scientific benzothiophene family overview, the S → SOx oxidation series serves as a polarity-tuning 'knob' for mechanistic benchmarking and property optimization [2]. This compound specifically occupies the saturated sulfone position in the oxidation state series (2,3-dihydrobenzo[b]thiophene → its sulfoxide → its 1,1-dioxide), providing a defined endpoint for desulfurization and polarity-increase studies relevant to both pharmaceutical and petrochemical sulfur removal research.

Anti-Tubercular Drug Discovery Scaffold with Validated C-3 SAR

The 3-substituted benzo[b]thiophene-1,1-dioxide series demonstrated by Chandrasekera et al. (2014) provides a defined SAR landscape: tetrazole substitution yields MIC = 2.6 µM against M. tuberculosis, while oxadiazoles show 3–8 µM and other heterocycles are inactive [1]. Researchers procuring 2,3-dihydrobenzo[b]thiophene 1,1-dioxide as a core scaffold can systematically explore novel C-3 substituents to address the cytotoxicity liability (TC50 = 0.1–5 µM) while maintaining or improving anti-tubercular potency. The scaffold is particularly relevant for programs targeting multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains, where benzo[b]thiophene-based hybrids have shown promise against resistant clinical isolates [2].

Green Chemistry Teaching and Research Laboratories Using Electrochemical Reduction Methodology

The electrochemical reduction of benzo[b]thiophene sulfone to 2,3-dihydrobenzo[b]thiophene 1,1-dioxide, as described by Bo et al. (2025), has been specifically designed and validated as an undergraduate organic chemistry teaching experiment [1]. The method uses electrons as the reducing agent and HFIP as the hydrogen donor in an undivided cell under metal-free conditions, avoiding the hazards and infrastructure costs of compressed H₂ and transition metal catalysts. Academic institutions procuring benzo[b]thiophene 1,1-dioxide (CAS 825-44-5) as a substrate can implement this experiment to teach green electrosynthesis principles while simultaneously producing 2,3-dihydrobenzo[b]thiophene 1,1-dioxide as the characterized product. The method is scalable and demonstrates functional group tolerance, making it suitable for research laboratories seeking metal-free synthetic routes to this compound class [1].

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